molecular formula C11H5FN2O3 B2818718 5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylicacid CAS No. 1415836-74-6

5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylicacid

Cat. No. B2818718
Key on ui cas rn: 1415836-74-6
M. Wt: 232.17
InChI Key: AORACRVNQSJTHC-UHFFFAOYSA-N
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Patent
US08921398B2

Procedure details

The title compound is prepared from 5-(4-cyano-2-fluoro-phenyl)-isoxazole-3-carboxylic acid ethyl ester by treatment with aqueous NaOH solution in tetrahydrofuran. LC (method 18): tR=0.32 min; Mass spectrum (EI): m/z=232 [M]+.
Name
5-(4-cyano-2-fluoro-phenyl)-isoxazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][C:14]([C:17]#[N:18])=[CH:13][C:12]=2[F:19])[O:8][N:7]=1)=[O:5])C.[OH-].[Na+]>O1CCCC1>[C:17]([C:14]1[CH:15]=[CH:16][C:11]([C:9]2[O:8][N:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:10]=2)=[C:12]([F:19])[CH:13]=1)#[N:18] |f:1.2|

Inputs

Step One
Name
5-(4-cyano-2-fluoro-phenyl)-isoxazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NOC(=C1)C1=C(C=C(C=C1)C#N)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=C1)C1=CC(=NO1)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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